3-Demethoxyerythratidinone is a notable alkaloid derived from the Erythrina species, recognized for its complex tetracyclic structure and biological activity. This compound has garnered attention in the field of organic chemistry due to its potential therapeutic applications and its challenging synthetic routes.
The compound is primarily extracted from various species of the Erythrina genus, which are known for their diverse alkaloid profiles. Erythrina alkaloids have been studied for their pharmacological properties, including neuroprotective and anti-inflammatory effects.
3-Demethoxyerythratidinone is classified as a tetracyclic alkaloid. Its structure features a chiral quaternary center, which contributes to its biological activity and makes its synthesis a significant challenge in organic chemistry.
The synthesis of 3-demethoxyerythratidinone has been approached using various methodologies, including:
The molecular structure of 3-demethoxyerythratidinone can be represented as follows:
The structural analysis often involves techniques such as NMR spectroscopy and X-ray crystallography to confirm the stereochemistry and connectivity of atoms within the molecule.
3-Demethoxyerythratidinone participates in various chemical reactions that highlight its reactivity:
The mechanism of action of 3-demethoxyerythratidinone is not fully elucidated but is believed to involve interactions with neurotransmitter systems, potentially affecting pathways related to neuroprotection and inflammation.
Research indicates that the compound may modulate neuronal signaling pathways, although specific molecular targets remain under investigation.
3-Demethoxyerythratidinone has potential applications in:
3-Demethoxyerythratidinone is a structurally distinctive Erythrina alkaloid characterized by a tetracyclic 6,5,6,6 ring system containing a benzomorphan core and lacking the methoxy group typically present at the C-3 position of related compounds. This alkaloid was first isolated in 1973 by the renowned chemist Sir Derek H. R. Barton and his collaborators during their phytochemical investigation of Erythrina lithosperma. The isolation was part of a broader study of multiple Erythrina species, including E. lysistemon, E. abyssinica, E. poeppigiana, and E. fusca, which yielded several novel and known alkaloids [4]. Barton's pioneering work established 3-demethoxyerythratidinone as a significant addition to the Erythrina alkaloid family, which now encompasses over 100 structurally related compounds predominantly found in tropical and subtropical Erythrina species (Fabaceae family) [2] [6].
The structural elucidation of 3-demethoxyerythratidinone was achieved through extensive spectroscopic analysis and chemical correlation studies. Barton's team recognized its close relationship to erythratidinone, differing solely by the absence of the methoxy substituent on the D-ring. This structural simplicity relative to other Erythrina alkaloids has made it an attractive target for synthetic chemists aiming to develop novel methodologies for constructing the erythrinan skeleton [1] [4]. Subsequent phytochemical studies have identified 3-demethoxyerythratidinone in additional Erythrina species, including E. velutina, confirming its distribution across this botanically diverse genus [6].
Table 1: Key Erythrina Alkaloids Isolated Alongside 3-Demethoxyerythratidinone
Alkaloid Name | Botanical Source | Structural Features | Reference |
---|---|---|---|
3-Demethoxyerythratidinone | E. lithosperma, E. velutina | Tetracyclic, aromatic D-ring, no C-3 methoxy | [4] |
Erythratidinone | E. lysistemon | Tetracyclic, aromatic D-ring, C-3 methoxy | [4] |
Erythristemine | E. lysistemon | Tetracyclic, aromatic D-ring | [4] |
α-Erythroidine | Multiple species | Dihydrofuranone D-ring | [2] |
Erysotrine | E. velutina | Tetracyclic, aromatic D-ring | [6] |
The isolation of 3-demethoxyerythratidinone and related alkaloids significantly expanded understanding of Erythrina chemotaxonomy. Botanical investigations revealed that these alkaloids are biosynthesized primarily in the fruit wall tissue of the plants, with tyrosine and phenylalanine serving as key biosynthetic precursors [2]. Barton's isolation work laid the foundation for subsequent biosynthetic studies and synthetic efforts, positioning 3-demethoxyerythratidinone as a pivotal compound for exploring structure-activity relationships within this pharmacologically important alkaloid class.
3-Demethoxyerythratidinone has emerged as a benchmark molecule for evaluating novel synthetic methodologies due to its compact yet challenging tetracyclic architecture featuring a critical spirocyclic quaternary carbon center. Its synthesis requires precise stereochemical control, making it an ideal platform for demonstrating strategic innovations in alkaloid synthesis. Several landmark synthetic approaches have been developed:
Intramolecular Diels-Alder (IMDAF) Strategy: A highly efficient route exploits the extraordinary facility of intramolecular Diels-Alder reactions of 2-imido substituted furans. This approach constructs the erythrinan core through a thermally favorable [4+2] cycloaddition, yielding an oxabicyclic intermediate. Subsequent rhodium(I)-catalyzed ring-opening with phenyl boronic acid achieves excellent regioselectivity (97% yield), followed by a Pictet-Spengler cyclization to complete the tetracyclic framework. This method highlights the use of furan as a versatile diene in natural product synthesis [1] [3].
Photochemical Cascade/Heck Cyclization: A remarkably short 5-step synthesis employs a photochemical cascade reaction to generate a key tricyclic aziridine intermediate. Flow photochemistry enables scalable production (grams) of this sensitive intermediate. The route culminates in a ligand-controlled Heck cyclization, where electron-rich trialkylphosphine ligands (e.g., tricyclohexylphosphine) direct the cyclization of an equilibrating enamine mixture toward the natural product in 69% yield. This approach exemplifies the power of modern transition-metal catalysis and photochemistry in streamlining natural product synthesis [5].
Benzoquinone-Derived Sulfinyl Imine Approach: This enantioselective route utilizes chiral sulfinyl imines derived from benzoquinone monoketals to establish the stereogenic quaternary center with high fidelity. The method provides direct access to enantioenriched 4-aminocyclohexadienones, serving as advanced intermediates for the concise synthesis of (-)-3-demethoxyerythratidinone. This represents a significant advancement in asymmetric alkaloid synthesis [9].
Protic Solvent-Mediated Cycloisomerization: This innovative strategy employs ethanol or n-propanol as reaction media to facilitate the cycloisomerization of isoquinoline propargylic carbinols into benz[g]indolizinones—key precursors to the erythrinan skeleton. The protic solvent system activates the substrate through hydrogen-bonding networks, enabling high-yielding transformations (91%) that are inefficient under traditional metal catalysis. This method demonstrates the strategic use of solvent effects in complex molecule assembly [7].
Table 2: Key Synthetic Approaches to 3-Demethoxyerythratidinone
Synthetic Strategy | Key Step/Innovation | Overall Yield | Steps | Reference |
---|---|---|---|---|
Intramolecular Diels-Alder | Rh(I)-catalyzed oxabicyclic ring-opening | Not specified | 14+ | [1] |
Photochemical/Heck Cyclization | Ligand-controlled Heck reaction on enamines | 15% | 5 | [5] |
Benzoquinone Sulfinyl Imine | Asymmetric synthesis of aminocyclohexadienone | Not specified | 6 | [9] |
Protic Solvent Cycloisomerization | H-bond mediated benzindolizinone formation | Not specified | 5 | [7] |
These synthetic breakthroughs transcend their application to 3-demethoxyerythratidinone, providing generalizable strategies for accessing structurally complex alkaloids and heterocyclic systems. The molecule's architectural complexity—particularly its spiro center and fused ring system—has driven methodological innovations in catalysis, photochemistry, and stereoselective transformations that benefit broader synthetic organic chemistry.
Erythrina alkaloids collectively exhibit a diverse array of biological activities, and while detailed pharmacological studies specific to 3-demethoxyerythratidinone remain less extensive than those of its analogs, its structural similarity to active compounds suggests significant bioactivity potential. The broader pharmacological profile of Erythrina alkaloids includes:
Neuromuscular Effects: Several Erythrina alkaloids exhibit curare-like activity through competitive antagonism at nicotinic acetylcholine receptors (nAChRs). This mechanism underlies their traditional use as muscle relaxants and paralytic agents in indigenous medicine [1] [2]. Given the conserved structural features of erythrinan alkaloids affecting nAChR function, 3-demethoxyerythratidinone likely shares this bioactivity.
Central Nervous System (CNS) Activities: Erythrina alkaloids demonstrate notable sedative, hypnotic, and anxiolytic properties. Erysotrine, isolated alongside 3-demethoxyerythratidinone in E. velutina, enhances TRAIL (Tumor necrosis factor-Related Apoptosis-Inducing Ligand) activity, suggesting potential applications in cancer therapy. These CNS effects are attributed to interactions with GABAergic and dopaminergic neurotransmission [2] [6].
Anti-Inflammatory and Cytotoxic Potential: Recent investigations of Erythrina alkaloids from E. velutina revealed inhibitory effects on LPS-induced nitric oxide (NO) production in RAW 264.7 macrophage cells—a key model of inflammatory response. Additionally, several alkaloids demonstrate cytotoxicity against human cancer cell lines (e.g., HeLa, HL-60), although specific data for 3-demethoxyerythratidinone requires further elucidation [6].
The tetracyclic erythrinane skeleton shared by 3-demethoxyerythratidinone serves as a privileged scaffold for interactions with diverse biological targets. Structural modifications—particularly at C-3 (demethylated in this compound), C-8, and the nitrogen functionality—significantly influence receptor affinity and selectivity. The absence of the C-3 methoxy group may enhance membrane permeability or alter target engagement compared to methoxylated analogs like erythratidinone, making it a valuable probe for structure-activity relationship (SAR) studies [1] [8].
Ongoing pharmacological research leverages synthetic accessibility to generate analogs for target identification and optimization. The concise syntheses developed for 3-demethoxyerythratidinone enable the production of structurally diverse derivatives for biological evaluation, accelerating the discovery of novel therapeutic agents inspired by this alkaloid scaffold [5] [7] [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5